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molecular formula C14H11N B1211374 9-Aminophenanthrene CAS No. 947-73-9

9-Aminophenanthrene

Cat. No. B1211374
M. Wt: 193.24 g/mol
InChI Key: KIHQWOBUUIPWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08753756B2

Procedure details

2.52 g of 9-aminophenanthrene (13 mmol) was added into a two-necked bottle and placed in a drying oven. After 2.1 g of ferric chloride (13 mmol) and 1.77 g of zinc chloride (13 mmol) were added, a nitrogen gas was conducted. Next, 25 ml of acetic acid was slowly added. Next, 875 mg of propenal (15.6 mmol) was then added with thermal reflux for three hours. After cooling, 15% of the NaOH aqueous solution was slowly added under an ice bath to neutralize the pH level to 7. Next, the resulting solution was extracted by adding ethyl acetate and a saturated NaHCO3 aqueous solution. Following, water was removed by adding dried magnesium sulfate and solvent was removed by using filtration and concentration processes. The result was next purified using column chromatography using n-hexane/ethyl acetate (4:1) as an eluent. 1.0 g of a white dibenzo[h,f]quinoline (DBQ) solid was obtained, with a yield of 34%.
Quantity
2.52 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
catalyst
Reaction Step Two
Name
propenal
Quantity
875 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[CH:15]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2.[CH:16](=O)[CH:17]=[CH2:18].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[N:1]1[C:2]2[C:15](=[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]3=[C:8]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]3=2)[CH:18]=[CH:17][CH:16]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
NC=1C2=CC=CC=C2C=2C=CC=CC2C1
Step Two
Name
ferric chloride
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
1.77 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
propenal
Quantity
875 mg
Type
reactant
Smiles
C(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a drying oven
TEMPERATURE
Type
TEMPERATURE
Details
thermal reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
Next, the resulting solution was extracted
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
CUSTOM
Type
CUSTOM
Details
water was removed
ADDITION
Type
ADDITION
Details
by adding dried magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
filtration and concentration processes
CUSTOM
Type
CUSTOM
Details
The result was next purified

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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